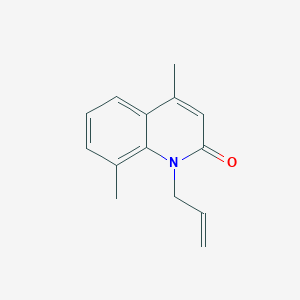
1-allyl-4,8-dimethyl-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-4,8-dimethyl-2(1H)-quinolinone is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
1-Allyl-4,8-dimethyl-2(1H)-quinolinone derivatives have been explored for their potential anticancer activities. A study by Pejović et al. (2018) synthesized a series of ferrocene-containing quinolinones, including 1-allyl variants, and evaluated their in vitro antitumor activity against various cancer cell lines such as Human Cervix Carcinoma (HeLa) and Chronic Myelogenous Leukemia (K562). Some derivatives exhibited significant cytotoxic activity, highlighting their potential as anticancer agents (Pejović et al., 2018).
Antibacterial Activity
The antibacterial properties of quinolinone derivatives have also been investigated. A study by Asghari et al. (2014) reported the synthesis of novel quinolinone compounds, including derivatives of this compound, and evaluated their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The findings suggest moderate effectiveness, particularly against Pseudomonas aeruginosa, indicating potential utility in addressing bacterial infections (Asghari et al., 2014).
Antioxidant Properties
The antioxidant capabilities of this compound derivatives have also been explored. Hassan et al. (2017) synthesized a range of 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and assessed their antioxidant activities. Some compounds demonstrated higher antioxidant activities than standard antioxidants, suggesting their potential utility in combating oxidative stress-related conditions (Hassan et al., 2017).
Synthetic Applications
Additionally, this compound and its derivatives have been utilized in various synthetic applications to produce complex molecular structures. Studies have investigated their reactivity in cyclization reactions, halogenocyclization, and as precursors for synthesizing dimeric quinoline alkaloids and other complex heterocycles, demonstrating the versatility and utility of these compounds in organic synthesis (Kim et al., 2019).
Propiedades
IUPAC Name |
4,8-dimethyl-1-prop-2-enylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-4-8-15-13(16)9-11(3)12-7-5-6-10(2)14(12)15/h4-7,9H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQNYOQAVPKNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
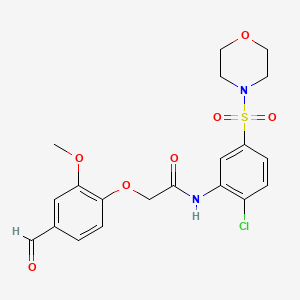



![1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one](/img/structure/B2614325.png)
![5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde](/img/structure/B2614326.png)
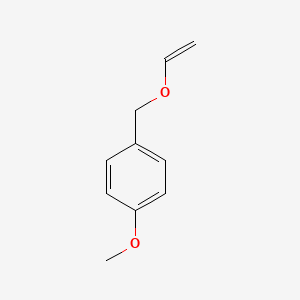
![Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2614328.png)
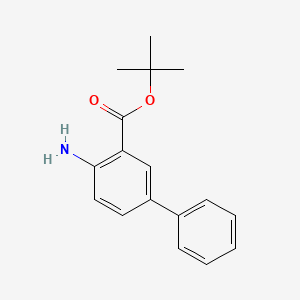
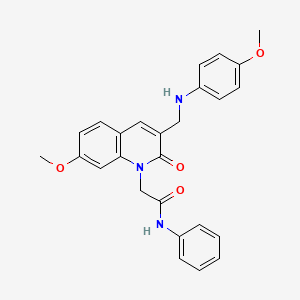

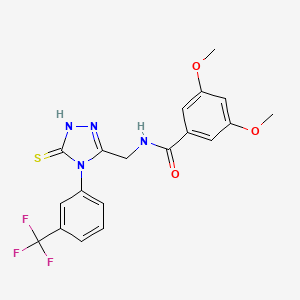
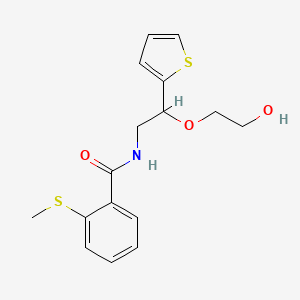
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2614340.png)
